(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
NTKJCVVBECENES-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CCC(CC1)[C@@H](C(=O)O)N |
Canonical SMILES |
CN1CCC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Oxidation and Reduction Pathways
One common approach includes:
Substitution Reactions
Substitution reactions are utilized to introduce the piperidine ring and other functional groups. Common bases like sodium hydroxide or potassium carbonate facilitate these reactions under controlled conditions.
Transfer Hydrogenation
This method involves:
- Starting with piperidine-4-carboxylic acid (isonipecotic acid).
- Using formaldehyde as a hydrogen donor under transfer hydrogenation conditions to produce 1-methylpiperidine-4-carboxylic acid.
- Catalysts such as palladium on charcoal or platinum, along with formic acid, are employed under mild heating (90–95°C).
Amidation Reactions
Amidation is used to convert intermediates like 1-methylpiperidine-4-carboxylic acid into derivatives that can be further processed into the target compound. Thionyl chloride and diethylamine are commonly used reagents for this step.
Reaction Conditions and Optimization
The reaction conditions for synthesizing this compound are critical for achieving high yields and purity:
- Temperature Control : Many reactions require precise temperature management, ranging from ambient to 95°C.
- Catalyst Selection : Catalysts like palladium or platinum are chosen based on their efficiency in specific steps.
- Solvent Choice : Solvents such as ethanol, water, or dichloromethane are selected based on their compatibility with the reaction conditions.
Purification Techniques
After synthesis, purification is essential to isolate the desired enantiomer:
- Chromatography : High-performance liquid chromatography (HPLC) is often employed for enantiomeric separation.
- Crystallization : Recrystallization from suitable solvents helps achieve high purity.
Summary of Reagents and Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Ambient temperature |
| Reduction | LiAlH₄, NaBH₄ | Controlled addition, cooling |
| Transfer Hydrogenation | Formaldehyde, Pd/C catalyst | 90–95°C |
| Amidation | Thionyl chloride, diethylamine | Mild heating |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt-based catalysts), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid serves as an essential building block in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of novel drugs targeting specific biological pathways.
Neurotransmitter Modulation
The compound exhibits significant potential as a neurotransmitter modulator. Its structural similarity to naturally occurring amino acids enables it to interact with receptors in the central nervous system, influencing neurotransmission and potentially aiding in the treatment of neurological disorders.
Receptor Interaction Studies
Research has demonstrated that this compound interacts with multiple receptors, making it a valuable subject for studies on receptor binding affinity. Techniques such as radioligand binding assays and electrophysiological recordings are often employed to assess its functional outcomes.
Case Study: Antitumoral Effects
In a recent study focusing on small molecule antagonists against the AM2 receptor, derivatives of this compound showed promising antitumoral effects in both in vitro and in vivo models. The study reported a significant reduction in the viability of aggressive cancer cell lines when treated with these compounds, highlighting their potential therapeutic applications .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitutions: Piperidine vs. Isoxazole and Oxetane
- (S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid: The 1-methylpiperidine substituent provides a rigid, lipophilic scaffold. Piperidine derivatives are common in pharmaceuticals due to their ability to modulate receptor binding and metabolic stability.
- Ibotenic acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid): Substituted with a 3-hydroxyisoxazole group, this compound acts as a neurotoxin by mimicking glutamate and interacting with ionotropic glutamate receptors. The isoxazole ring’s electronegativity and hydrogen-bonding capacity contribute to its potent neuroactivity, contrasting with the piperidine’s lipophilicity .
- (S)-2-Amino-2-(oxetan-3-yl)acetic acid: The oxetane ring (a four-membered oxygen-containing heterocycle) enhances metabolic stability and solubility compared to larger rings like piperidine. Market analyses highlight its use in drug discovery for improving pharmacokinetic profiles .
Key Insight : Piperidine-based compounds may favor CNS penetration, while oxetanes optimize solubility and isoxazoles enhance receptor targeting via polar interactions.
Aryl-Substituted Derivatives: Dichlorobenzyl and Halophenyl Groups
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Exhibits collagenase inhibition (IC₅₀ = 1.48 mM) via hydrogen bonding with Gln215 (2.202 Å) and π–π interactions with Tyr201. The 2,4-dichlorobenzyl group’s electron-withdrawing effects enhance binding affinity .
- Commercial availability suggests utility as a synthetic intermediate .
Comparison with Target Compound : The 1-methylpiperidin-4-yl group lacks halogen atoms but may offer steric bulk and basicity, which could influence enzyme inhibition or receptor binding differently than aryl halogens.
Enantiomeric Comparisons: S vs. R Configurations
- (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid: A component of cephalosporin antibiotics (e.g., ), the R-configuration is critical for β-lactam antibiotic activity. Enantiomeric differences in hydrogen-bonding patterns and spatial arrangement directly affect antimicrobial efficacy .
Implication for Target Compound: The S-enantiomer’s configuration may confer selectivity for non-antibiotic targets, such as neurological receptors or proteases, depending on chiral recognition.
Data Table: Structural and Functional Comparison of Analogous Compounds
Biological Activity
(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid, also known as (S)-AMPA, is a chiral amino acid with significant biological activity. Its structure, characterized by a piperidine ring, allows it to interact with various receptors in the central nervous system, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
(S)-AMPA has the molecular formula and features a piperidine ring substituted at the nitrogen atom with a methyl group. This unique structure enhances its interaction with neuroreceptors compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of (S)-AMPA is primarily attributed to its role as a neurotransmitter or modulator. It interacts with glutamate receptors, particularly AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound's structural similarity to naturally occurring amino acids facilitates its binding to these receptors, influencing various neurological processes.
Binding Affinity Studies
Research indicates that (S)-AMPA exhibits notable binding affinity for AMPA receptors. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to assess its functional outcomes:
- Binding Affinity : Studies show that (S)-AMPA binds effectively to AMPA receptors, enhancing excitatory neurotransmission.
- Functional Outcomes : Electrophysiological studies demonstrate that (S)-AMPA can induce excitatory postsynaptic currents in neurons, indicating its role as an agonist at AMPA receptors.
Biological Activities
(S)-AMPA has been studied for several potential biological activities:
- Neurotransmission Modulation : As an agonist at AMPA receptors, it plays a crucial role in enhancing synaptic transmission and plasticity.
- Antimicrobial Properties : Preliminary studies suggest that (S)-AMPA may exhibit antimicrobial activity, though further research is needed to establish its efficacy against specific pathogens.
- Anticancer Potential : There are indications that compounds structurally related to (S)-AMPA may have anticancer properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of (S)-AMPA:
- Study on Neuroprotective Effects : A study demonstrated that (S)-AMPA can protect neurons from excitotoxicity induced by excessive glutamate levels. This effect was attributed to its ability to modulate calcium influx through AMPA receptors .
- Anticancer Activity : Research has indicated that certain derivatives of (S)-AMPA can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways related to cell survival .
Comparative Analysis with Related Compounds
(S)-AMPA shares structural similarities with other compounds that exhibit neuropharmacological properties. Below is a comparison table highlighting some notable analogs:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline | Contains a morpholine ring | Exhibits unique neuropharmacological properties |
| (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | Aromatic substitution on the side chain | Known for its role in neurotransmission |
| (R)-3-amino-3-(1-pyrrolidinyl)propanoic acid | Pyrrolidine ring structure | Often used in studies on synaptic plasticity |
The uniqueness of (S)-AMPA lies in its specific piperidine structure, which enhances its interaction with neuroreceptors compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid?
Methodological Answer: The synthesis typically involves coupling 1-methylpiperidin-4-one with a protected amino acid derivative, followed by deprotection. Key steps include:
- Amination : Reacting 1-methylpiperidin-4-one with a chiral amine source under reductive conditions (e.g., hydrogenation with Pd/C) to establish the stereocenter.
- Carboxylic Acid Activation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to link the piperidine moiety to the glycine backbone .
- Purification : Techniques such as recrystallization (e.g., using methanol/water mixtures) or reverse-phase HPLC to isolate the enantiomerically pure product.
Table 1 : Comparison of Synthetic Methods
| Starting Material | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1-Methylpiperidin-4-one | DCC | 65 | ≥98% |
| Protected glycine derivative | EDCI | 72 | ≥97% |
Note : Stereochemical integrity must be verified via chiral chromatography or optical rotation analysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., piperidine ring protons at δ 2.5–3.0 ppm, carboxylic acid protons at δ 12–14 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 201.1352).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hydrate forms .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (oral LD50 ~300 mg/kg in rodents) .
- Ventilation : Work in a fume hood to avoid inhalation exposure (H331: toxic if inhaled) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with target enzymes?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes. Key parameters:
- Binding Affinity : Calculate Gibbs free energy (ΔG) for ligand-receptor complexes. For example, similar piperidine derivatives show ΔG values of –6.4 to –6.5 kcal/mol with collagenase .
- Interaction Analysis : Identify hydrogen bonds (e.g., between the carboxylic acid group and Gln215 at 2.2 Å) and π-π stacking (e.g., with Tyr201 at 4.1 Å) .
Validation : Compare docking results with experimental IC50 values and mutagenesis studies to refine models.
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Conflicting data (e.g., IC50 variability) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting ligand solubility) .
- Enantiomeric Purity : Contamination with the (R)-isomer can skew activity; verify via chiral HPLC .
- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., collagenase subtypes) .
Resolution Strategy : Standardize assay protocols and use orthogonal validation (e.g., SPR for binding kinetics).
Q. What role does stereochemistry play in the compound’s activity?
Methodological Answer: The (S)-enantiomer often exhibits higher target specificity. For example, (S)-configured amino acids show 10–100x greater collagenase inhibition than (R)-forms due to optimal hydrogen-bond geometry with catalytic residues .
Experimental Design :
- Synthesize both enantiomers.
- Compare inhibitory activity (IC50) and binding modes via X-ray crystallography .
Q. How to assess the compound’s thermodynamic stability using density functional theory (DFT)?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:
Q. How to quantify the compound in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use deuterated internal standards (e.g., this compound-d3) for precise quantification .
- Calibration Curve : Linear range 0.1–100 ng/mL (R² > 0.99).
- Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
